2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phthalazinone core, which is known for its diverse biological activities, and an indole moiety, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Phthalazinone Core: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Benzylation: The phthalazinone is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the benzylated phthalazinone with the indole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and indole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phthalazinone and indole moieties.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or indole substituents.
Scientific Research Applications
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phthalazinone core is known to inhibit certain enzymes, while the indole moiety can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: Shares the phthalazinone core but differs in the substituents.
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Similar structure but lacks the indole moiety.
Uniqueness
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is unique due to the combination of the phthalazinone and indole moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C28H26N4O2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C28H26N4O2/c1-19(2)31-16-15-23-24(13-8-14-26(23)31)29-27(33)17-25-21-11-6-7-12-22(21)28(34)32(30-25)18-20-9-4-3-5-10-20/h3-16,19H,17-18H2,1-2H3,(H,29,33) |
InChI Key |
QTXCXGNUZUMORP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.